molecular formula C20H19ClN4O B3014393 PKI-166 (hydrochloride) CAS No. 2230253-82-2

PKI-166 (hydrochloride)

Numéro de catalogue B3014393
Numéro CAS: 2230253-82-2
Poids moléculaire: 366.85
Clé InChI: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PKI-166 (hydrochloride) is a potent EGFR-kinase inhibitor with an IC50 of 0.7 nM . It has over 3000-fold selectivity against a panel of serine/threonine kinases . PKI-166 potently inhibits the growth and metastasis of many human cancers, including human pancreatic cancer .


Molecular Structure Analysis

The molecular formula of PKI-166 (hydrochloride) is C20H18N4O.HCl . The molecular weight is 366.84 . The SMILES string representation is OC1=CC=C (C2=CC3=C (N=CN=C3N2)N [C@H] ©C4=CC=CC=C4)C=C1.Cl [H] .


Physical And Chemical Properties Analysis

PKI-166 (hydrochloride) is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol .

Applications De Recherche Scientifique

Blockade of Epidermal Growth Factor Receptor Signaling

PKI-166 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition has shown promising results in several types of cancer. For example, in pancreatic carcinoma, PKI-166 therapy significantly inhibited the phosphorylation of the EGFR, leading to a reduction in pancreatic tumors and metastasis when used alone or in combination with gemcitabine. This suggests that PKI-166 can be an effective treatment for pancreatic cancer by targeting the EGFR signaling pathway (Solórzano et al., 2001).

Redox Signaling and Apoptosis

PKI-166 has been shown to induce apoptosis in cancer cells through redox signaling. A study on epidermoid carcinoma cells demonstrated that PKI-166 treatment led to cell apoptosis by activating the p53, MAP kinase, and caspase pathways. This indicates that PKI-166 can trigger cell death in cancer cells through multiple molecular pathways, including redox regulation (Das et al., 2012).

Inhibition of Renal Cell Carcinoma Growth

Research has also highlighted the effectiveness of PKI-166 in inhibiting the growth of renal cell carcinoma in bone. The study demonstrated that the blockade of EGFR by PKI-166 could significantly decrease the incidence and size of bone lesions in mice implanted with renal cell carcinoma. This suggests a potential role for PKI-166 in the treatment of metastatic renal cell carcinoma (Weber et al., 2003).

Monitoring Antiproliferative Responses

PKI-166 has been used in studies to monitor antiproliferative responses in cancer therapies. For instance, PET imaging with (18)F-FDG and (18)F-FLT was used to noninvasively monitor the effects of PKI-166 on tumor cell proliferation. This research underscores the potential of PKI-166 not only as a therapeutic agent but also as a tool in evaluating the efficacy of cancer treatments (Waldherr et al., 2005).

Mécanisme D'action

PKI-166 (hydrochloride) works by inhibiting EGFR autophosphorylation in human pancreatic cancer cells . It enhances the cytotoxicity mediated by gemcitabine . In vivo, PKI-166 (hydrochloride) significantly decreases median tumor volume .

Safety and Hazards

PKI-166 (hydrochloride) is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statement is H301 . The precautionary statements are P264, P270, P301 + P310, P405, and P501 .

Orientations Futures

A phase I study was conducted to assess the tolerability, pharmacokinetics, and antitumor activity of PKI-166 in patients with advanced solid malignancies . The study found that PKI-166 given once daily for 2 weeks every 4 weeks is well tolerated with linear pharmacokinetics, compatible with once daily dosing, and without significant effect of food intake on absorption . The recommended dose for further studies is 750 mg once daily for 2 weeks every 4 weeks .

Propriétés

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.